

Canagliflozin's Effect on Endothelial Cell Function and Angiogenesis: A Technical Guide

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Executive Summary:

Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, has demonstrated significant cardiovascular benefits in clinical trials.[1][2] Beyond its glucose-lowering effects, canagliflozin exerts direct and complex effects on the vascular endothelium. This technical guide provides an in-depth analysis of the current understanding of canagliflozin's impact on endothelial cell (EC) function and angiogenesis, targeted at researchers, scientists, and drug development professionals. The document synthesizes in vitro and in vivo data, detailing the dual nature of canagliflozin: it improves certain aspects of endothelial health, such as reducing inflammation and oxidative stress, while simultaneously inhibiting EC proliferation and angiogenesis.[3][4] This dichotomy may explain both its cardiovascular protective effects and concerns raised in clinical trials regarding an increased risk of limb amputations.[3][5][6] This guide details the underlying signaling pathways, presents quantitative data in structured tables, and provides methodologies for key experimental assays.

Effects on Endothelial Cell Function

Canagliflozin directly modulates endothelial cell physiology through various mechanisms, largely independent of its SGLT2 inhibitory action. These effects range from anti-inflammatory and anti-oxidative to the inhibition of cell growth and migration.

Anti-proliferative and Anti-migratory Effects



A unique characteristic of **canagliflozin**, not observed with other SGLT2 inhibitors like empagliflozin or dapagliflozin, is its robust inhibition of endothelial cell proliferation.[3][5][7] This anti-proliferative action is observed at clinically relevant concentrations (10 μM), reducing EC proliferation by approximately 45%.[3][5][7] The mechanism involves a reduction in DNA synthesis and cell cycle arrest, which is partly due to a significant decrease in cyclin A expression.[3][5] At higher concentrations (50 μM), **canagliflozin** also modestly inhibits HUVEC migration by about 20%.[3][5] These effects are concerning as they may impair the reendothelialization of arteries and could exacerbate peripheral artery disease by limiting angiogenesis.[8]

Modulation of Endothelial Vasodilator Function

Canagliflozin has been shown to improve endothelial dysfunction in diabetic animal models.[4] [9] Treatment for 8 weeks in diabetic ApoE-deficient mice significantly ameliorated acetylcholine-dependent vasodilation, a key indicator of improved endothelial function.[4][10] This is attributed to its ability to stimulate the AMP-activated protein kinase (AMPK)–Akt–endothelial nitric oxide synthase (eNOS) pathway.[11][12] Activation of this cascade increases the phosphorylation of eNOS at its activating site (Ser1177) and decreases phosphorylation at an inhibitory site (Thr495), ultimately enhancing the bioavailability of nitric oxide (NO), a critical vasodilating and vasoprotective molecule.[4][13][14]

Anti-inflammatory Effects

Vascular inflammation is a critical driver of endothelial dysfunction and atherosclerosis.[2][4] **Canagliflozin** exhibits potent anti-inflammatory properties in endothelial cells. It inhibits the expression of adhesion molecules such as VCAM-1 and ICAM-1, which are crucial for leukocyte adhesion to the endothelium.[2][4] This effect has been observed in the aortas of diabetic mice and in cultured human endothelial cells exposed to diabetic-like conditions (high glucose and oxidized LDL).[2][4] One key mechanism is the induction of the vasoprotective protein Heme Oxygenase-1 (HO-1) via the ROS-Nrf2 signaling pathway.[2][8] The anti-inflammatory action of **canagliflozin** is at least partially mediated by bilirubin, a product of HO-1 activity.[8] Furthermore, **canagliflozin**'s activation of AMPK contributes to the reduction of inflammatory cytokine and chemokine secretion.[15][16]

Reduction of Oxidative Stress



Oxidative stress is a major contributor to endothelial dysfunction in diabetes.[17] **Canagliflozin** effectively mitigates oxidative stress in the vasculature. In diabetic mice, it reduces the expression of NADPH oxidase subunits like NOX2 and p22phox in the aorta and lowers urinary excretion of the oxidative damage marker 8-OHdG.[9][10] In vitro studies using HUVECs treated with palmitic acid, a model for lipotoxicity, show that **canagliflozin** significantly reduces levels of reactive oxygen species (ROS) and lipid ROS.[18][19] This antioxidant effect is linked to the downregulation of the p38/JNK signaling pathway and the preservation of mitochondrial function.[20][21]

Data Summary: Effects on Endothelial Cell Function Markers



Marker / Process	Experimental Model	Canagliflozin Conc.	Observed Effect	Reference
Cell Proliferation	HUVECs	10-50 μΜ	Inhibited (approx. 45% at 10 μM)	[3][5][7]
Cell Migration	HUVECs	50 μΜ	Inhibited (approx. 20%)	[3][5]
Cyclin A Expression	HUVECs	10 μΜ	Decreased	[3][5]
eNOS Phosphorylation	HUVECs / Diabetic Mice	N/A	Increased (Ser1177), Decreased (Thr495)	[4][11]
ICAM-1/VCAM-1 Expression	HUVECs / Diabetic Mice Aorta	3-10 μΜ	Decreased	[2][4][9]
Heme Oxygenase-1 (HO-1)	HUVECs	3-10 μΜ	Increased	[2][8]
Reactive Oxygen Species (ROS)	HUVECs / Diabetic Mice Aorta	0.1-0.5 μΜ	Decreased	[9][18][19]
Endothelial Barrier Function	HMECs / Mice	3 μΜ	Protected / Stabilized	[22][23]
Acetylcholine Vasodilation	Diabetic ApoE-/- Mice Aorta	30 mg/kg/day	Improved	[4][9]

Effects on Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tissue repair and development but also contributes to pathologies like tumor growth and diabetic retinopathy.[3] **Canagliflozin**'s impact on angiogenesis is predominantly inhibitory.



Inhibition of In Vitro Tube Formation

The tube formation assay is a standard in vitro method to assess angiogenesis. **Canagliflozin** markedly attenuates the ability of endothelial cells to form capillary-like tubular structures on an extracellular matrix.[3][7] This inhibitory effect is concentration-dependent and significant, with a high concentration (50 μ M) reducing tube formation by 65%.[3][5] This effect is specific to **canagliflozin**, as it was not observed with empagliflozin or dapagliflozin.[3][5]

Inhibition of Ex Vivo Sprouting Angiogenesis

The aortic ring assay provides an ex vivo model that more closely mimics the in vivo environment. Consistent with in vitro findings, **canagliflozin** significantly inhibits endothelial cell sprouting from mouse aortic rings.[3] At a concentration of 50 μ M, **canagliflozin** inhibited sprouting by a striking 80%.[3][5]

In Vivo Evidence of Anti-Angiogenic Effects

The anti-angiogenic properties of **canagliflozin** have been confirmed in vivo. In a diabetic mouse model (db/db) of hindlimb ischemia, **canagliflozin** treatment significantly decreased blood perfusion and reduced microvessel density in the ischemic muscle.[6] These findings suggest that by impairing angiogenesis, **canagliflozin** could hinder the natural compensatory response to ischemia, providing a potential mechanism for the increased risk of limb amputations observed in some patients.[3][6][8]

Data Summary: Effects on Angiogenesis



Assay	Experimental Model	Canagliflozin Conc.	Observed Effect	Reference
Tube Formation	HUVECs	20-50 μΜ	Inhibited (65% at 50 μM)	[3][5][24]
Aortic Ring Sprouting	Mouse Aortic Rings	50 μΜ	Inhibited (80% at 50 μM)	[3][5]
Ischemic Hindlimb Perfusion	db/db Mice	200mg/kg chow	Decreased	[6]
Ischemic Muscle Angiogenesis	db/db Mice	200mg/kg chow	Decreased Microvessel Density	[6]

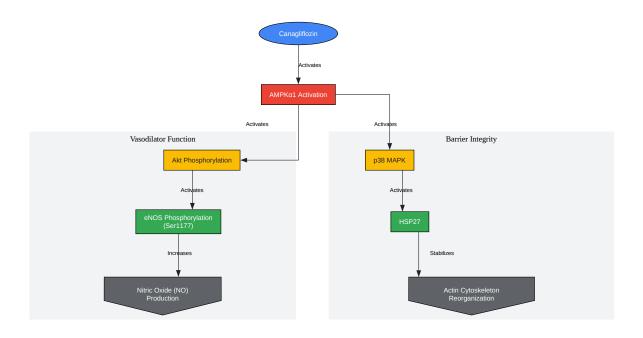
Key Signaling Pathways

Canagliflozin's diverse effects on the endothelium are mediated by several interconnected signaling pathways.

The AMPK-Dependent Pathway

AMPK is a central regulator of cellular energy and metabolism. **Canagliflozin** is a known activator of AMPK in endothelial cells.[16][22] This activation triggers downstream signaling that contributes to both vasoprotection and endothelial barrier stabilization. Activated AMPK can phosphorylate and activate Akt and subsequently eNOS, leading to increased NO production. [11][12][25] Additionally, **canagliflozin**-induced AMPK activation stimulates the p38 MAPK/HSP27 pathway, which reorganizes the actin cytoskeleton to stabilize inter-endothelial junctions and preserve VE-Cadherin integrity, thus protecting the endothelial barrier.[22][23]





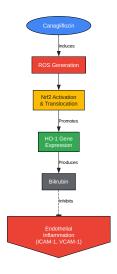
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Canagliflozin's AMPK-dependent signaling pathways.

The ROS-Nrf2-HO-1 Anti-inflammatory Pathway

Paradoxically, **canagliflozin** can increase reactive oxygen species (ROS), which in turn activates a protective antioxidant and anti-inflammatory response.[2][8] This ROS signal promotes the nuclear translocation of the transcription factor Nrf2. Nrf2 then binds to the antioxidant responsive element in the promoter region of the heme oxygenase-1 (HO-1) gene, stimulating its expression.[2][8] The induction of HO-1 and its product, bilirubin, contributes significantly to **canagliflozin**'s ability to suppress the expression of inflammatory adhesion molecules like ICAM-1 and VCAM-1.[2][8]





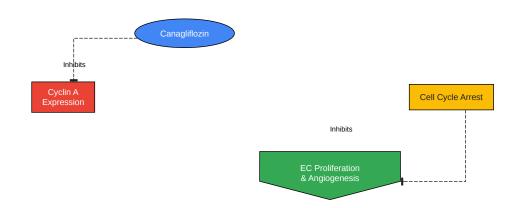
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Canagliflozin's ROS-Nrf2-HO-1 anti-inflammatory pathway.

Inhibition of Cell Proliferation

The anti-proliferative effect of **canagliflozin** is distinct from its other vascular actions. Studies have identified that this effect is associated with cell cycle arrest and a marked reduction in the expression of Cyclin A, a key protein for cell cycle progression.[3][5] Restoring Cyclin A expression partially rescues the proliferative response, confirming its role in **canagliflozin**'s mechanism of action.[3][5] This pathway appears to be a primary driver of the observed inhibition of angiogenesis.





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Canagliflozin's anti-proliferative pathway.

Detailed Experimental Protocols In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures.[26][27]

- Preparation: Thaw basement membrane matrix (e.g., Matrigel) on ice overnight at 4°C. Prechill a 96-well plate and pipette tips.
- Coating: Add 50 μL of the cold liquid matrix to each well of the 96-well plate. Ensure the entire surface is covered.
- Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify into a gel.
- Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in appropriate growth medium at a density of 2-4 x 10⁵ cells/mL.
- Treatment: Add canagliflozin or vehicle control (DMSO) to the cell suspension at desired final concentrations.
- Plating: Gently add 100 μL of the cell suspension onto the surface of the solidified matrix.



- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
- Imaging & Analysis: Visualize the tube networks using a light microscope. Capture images
 and quantify angiogenesis by measuring parameters such as total tube length, number of
 nodes, and number of meshes using software like ImageJ with an angiogenesis analysis
 plugin.

Ex Vivo Aortic Ring Sprouting Assay

This assay measures angiogenesis from a segment of intact tissue, providing a more physiologically relevant model.[3][28]

- Aorta Dissection: Euthanize a mouse (e.g., C57BL/6) and dissect the thoracic aorta under sterile conditions. Place the aorta in cold, serum-free medium (e.g., Opti-MEM).
- Cleaning & Sectioning: Carefully remove periadventitial fibro-adipose tissue. Cross-section the aorta into 1 mm thick rings.
- Embedding: Place a 100 μL drop of fibrinogen solution (e.g., 3 mg/mL in Opti-MEM) in the center of a 24-well plate well. Place one aortic ring into the fibrinogen drop. Add thrombin (0.5 μL of 50 U/mL) to initiate clotting.
- Culture: After the fibrin gel solidifies, add 1 mL of culture medium containing VEGF-A (to stimulate sprouting) and the desired concentrations of canagliflozin or vehicle control.
- Incubation: Culture the rings for 5-7 days at 37°C and 5% CO2, changing the medium every 2-3 days.
- Staining & Imaging: Fix the rings with 3% paraformaldehyde. Stain endothelial sprouts with an EC-specific marker, such as FITC-conjugated isolectin B4.[3] Acquire Z-stack images using a fluorescence confocal microscope.
- Quantification: Reconstruct 3D images and quantify the total volume or length of the sprouting networks using imaging software (e.g., Imaris).[3]

Western Blotting for Protein Phosphorylation



This technique is used to detect and quantify the phosphorylation status of key signaling proteins like Akt and eNOS.

- Cell Lysis: Treat cultured endothelial cells with canagliflozin for the desired time. Wash cells
 with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase
 inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 μg) into the wells of an SDS-polyacrylamide gel. Run electrophoresis to separate proteins by size.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-eNOS Ser1177).
- Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
- Stripping & Reprobing: To normalize data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-eNOS). Quantify band intensity using densitometry software.

Discussion and Future Directions



The effects of **canagliflozin** on endothelial cells are multifaceted and present a compelling dichotomy. On one hand, its ability to improve endothelial function by reducing inflammation and oxidative stress and by increasing NO bioavailability provides a strong rationale for its observed cardiovascular benefits.[1][2][4] These actions likely contribute to the slowing of atherosclerosis progression and the stabilization of existing plaques.[4][15]

On the other hand, the potent, off-target inhibition of endothelial cell proliferation, migration, and angiogenesis is a significant finding with direct clinical relevance.[3][5] This anti-angiogenic effect offers a plausible biological mechanism for the increased risk of lower-limb amputations seen in the CANVAS trial, particularly in patients with pre-existing peripheral artery disease where a robust angiogenic response is critical for tissue viability.[6][8]

Future Directions:

- Mechanism of Proliferation Inhibition: Further investigation is needed to fully elucidate the molecular mechanism by which canagliflozin, but not other SGLT2 inhibitors, downregulates Cyclin A and inhibits EC proliferation.
- Clinical Stratification: Research should focus on identifying patients who are most likely to benefit from the vasoprotective effects of **canagliflozin** versus those who may be at higher risk due to its anti-angiogenic properties.
- Therapeutic Applications: The anti-angiogenic action of canagliflozin could be therapeutically beneficial in conditions characterized by excessive angiogenesis, such as proliferative diabetic retinopathy or cancer.[3][24] This potential therapeutic avenue warrants further exploration.

In conclusion, **canagliflozin** possesses a unique pharmacological profile that extends beyond glucose metabolism to directly modulate endothelial cell biology. A comprehensive understanding of these dual effects is crucial for optimizing its clinical use and for the development of future vascular-targeted therapies.

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